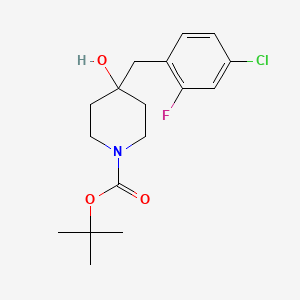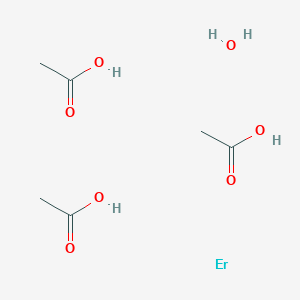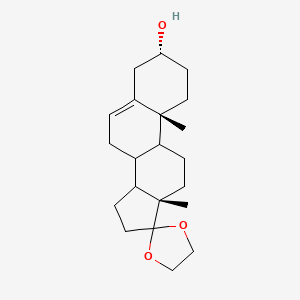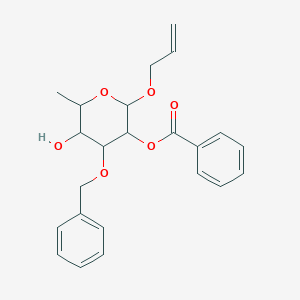
Benzaldehyde, 2-hydroxy-4-(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is an organic compound with the molecular formula C12H16O3. This compound is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the second position and a pentyloxy group at the fourth position. It is known for its aromatic properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- typically involves the reaction of 2-hydroxybenzaldehyde with pentanol in the presence of an acid catalyst. The reaction proceeds through an etherification process where the hydroxy group of the benzaldehyde reacts with the alcohol group of pentanol to form the pentyloxy substituent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product .
Types of Reactions:
Oxidation: Benzaldehyde, 2-hydroxy-4-(pentyloxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4-(pentyloxy)benzoic acid.
Reduction: Formation of 2-hydroxy-4-(pentyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzaldehyde, 2-hydroxy-4-(pentyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to oxidative stress in cells, making it effective as an antimicrobial and antifungal agent. The compound targets molecular pathways involved in cellular redox homeostasis, such as superoxide dismutases and glutathione reductase .
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-methoxybenzaldehyde: Similar structure with a methoxy group instead of a pentyloxy group.
2-Hydroxybenzaldehyde: Lacks the pentyloxy substituent.
4-Hydroxybenzaldehyde: Hydroxy group at the fourth position instead of the second.
Uniqueness: Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is unique due to the presence of both hydroxy and pentyloxy groups, which confer distinct chemical properties and reactivity. The pentyloxy group increases its hydrophobicity and alters its interaction with biological membranes, enhancing its potential as an antimicrobial agent .
Propriétés
Numéro CAS |
89027-79-2 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-hydroxy-4-pentoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-7-15-11-6-5-10(9-13)12(14)8-11/h5-6,8-9,14H,2-4,7H2,1H3 |
Clé InChI |
DZXBQKUZGYIEEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)

![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)

![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)

![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)
![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)


